molecular formula C27H48O3 B563609 3beta,5alpha,6beta-Trihydroxycholestane-d7 CAS No. 127684-07-5

3beta,5alpha,6beta-Trihydroxycholestane-d7

Cat. No.: B563609
CAS No.: 127684-07-5
M. Wt: 427.721
InChI Key: YMMFNKXZULYSOQ-UCHKBJBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,5alpha,6beta-Trihydroxycholestane-d7 is a deuterium-labeled analog of cholesterol. It is a triterpenoid steroid molecule that is significant in the biosynthesis of various steroid hormones. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

3β,5α,6β-Trihydroxycholestane-d7 is a deuterium-labeled cholesterol analog . Cholesterol is a crucial component of cell membranes and serves as a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D . Therefore, the primary targets of this compound are likely to be the same as those of cholesterol.

Mode of Action

As a cholesterol analog, it may interact with the same targets as cholesterol, influencing membrane fluidity and permeability, and serving as a precursor for various bioactive molecules .

Biochemical Pathways

3β,5α,6β-Trihydroxycholestane-d7, like cholesterol, is involved in a series of enzymatic reactions in the liver and other organs . It may affect the synthesis of steroid hormones, bile acids, and vitamin D, all of which play crucial roles in various physiological processes .

Pharmacokinetics

Cholesterol is absorbed in the intestine, distributed throughout the body via lipoproteins, metabolized in the liver, and excreted in the bile .

Result of Action

The molecular and cellular effects of 3β,5α,6β-Trihydroxycholestane-d7 are likely to be similar to those of cholesterol, given their structural similarity. Cholesterol plays a vital role in maintaining cell membrane integrity and fluidity, and its derivatives serve as signaling molecules that regulate a variety of physiological processes .

Action Environment

Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of 3β,5α,6β-Trihydroxycholestane-d7. For instance, a diet high in cholesterol may affect the compound’s efficacy by altering the body’s cholesterol metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,5alpha,6beta-Trihydroxycholestane-d7 typically involves the deuteration of cholesterol or its derivatives. The process includes multiple steps of hydrogen-deuterium exchange reactions under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to achieve high purity and yield. The process is optimized to ensure the consistent production of the compound, meeting the stringent requirements for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3beta,5alpha,6beta-Trihydroxycholestane-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxysterols, while reduction may produce deuterated alcohols .

Scientific Research Applications

3beta,5alpha,6beta-Trihydroxycholestane-d7 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise studies in various scientific fields. This labeling makes it particularly valuable in research involving isotopic tracing and detailed molecular analysis .

Properties

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1/i1D3,2D3,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMFNKXZULYSOQ-UCHKBJBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta,5alpha,6beta-Trihydroxycholestane-d7
Reactant of Route 2
3beta,5alpha,6beta-Trihydroxycholestane-d7
Reactant of Route 3
3beta,5alpha,6beta-Trihydroxycholestane-d7
Reactant of Route 4
3beta,5alpha,6beta-Trihydroxycholestane-d7
Reactant of Route 5
3beta,5alpha,6beta-Trihydroxycholestane-d7
Reactant of Route 6
3beta,5alpha,6beta-Trihydroxycholestane-d7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.